molecular formula C31H32N2O7 B1596874 3'-O-(4,4'-dimethoxytrityl)-thymidine CAS No. 76054-81-4

3'-O-(4,4'-dimethoxytrityl)-thymidine

Cat. No.: B1596874
CAS No.: 76054-81-4
M. Wt: 544.6 g/mol
InChI Key: UDDSFNVDTHTTMK-UPRLRBBYSA-N
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Description

3’-O-(4,4’-dimethoxytrityl)thymidine is a chemical compound used primarily in the field of nucleic acid chemistry. It is a thymidine derivative where the 3’-hydroxyl group is protected by a 4,4’-dimethoxytrityl (DMT) group. This protection is crucial in the synthesis of oligonucleotides, as it prevents unwanted reactions at the 3’-hydroxyl position during the stepwise assembly of nucleic acid sequences .

Mechanism of Action

Target of Action

The primary target of 3’-O-(4,4’-dimethoxytrityl)thymidine is the DNA molecule. It is used in the synthesis of oligonucleotides . The compound is incorporated into the oligodeoxynucleotides, which can interact with specific sequences of DNA .

Mode of Action

3’-O-(4,4’-dimethoxytrityl)thymidine is used in the solid-phase synthesis of polynucleotides and polythymidylic acids by the block coupling phosphotriester method . It is incorporated into the oligodeoxynucleotides during their synthesis . The compound’s interaction with its targets results in the formation of oligonucleotides that can bind to specific DNA sequences .

Biochemical Pathways

The compound is involved in the biochemical pathway of oligonucleotide synthesis . The oligonucleotides synthesized using 3’-O-(4,4’-dimethoxytrityl)thymidine can form G-quadruplexes . These structures have been found to play important roles in various biological processes, including regulation of gene expression, DNA replication, and telomere maintenance .

Pharmacokinetics

Factors such as stability, resistance to nuclease degradation, and binding affinity to target DNA sequences would influence the bioavailability of the oligonucleotides .

Result of Action

The molecular and cellular effects of 3’-O-(4,4’-dimethoxytrityl)thymidine’s action are determined by the function of the oligonucleotides it helps synthesize . For instance, oligonucleotides that form G-quadruplexes can act as aptamers with anti-HIV activity .

Action Environment

The action, efficacy, and stability of 3’-O-(4,4’-dimethoxytrityl)thymidine and the oligonucleotides it helps synthesize can be influenced by various environmental factors. These include temperature, pH, and the presence of other molecules that can interact with the oligonucleotides . For instance, the compound should be stored at -20°C in tightly closed containers, protected from humidity .

Biochemical Analysis

Biochemical Properties

3’-O-(4,4’-dimethoxytrityl)thymidine interacts with various enzymes and proteins in biochemical reactions. It is used in the stereoselective synthesis of 3’-deoxy-3’-threo-hydroxymethyl nucleoside, which can be subsequently incorporated into oligodeoxynucleotides .

Cellular Effects

The effects of 3’-O-(4,4’-dimethoxytrityl)thymidine on cells are primarily related to its role in the synthesis of oligonucleotides. It influences cell function by participating in the formation of G-quadruplexes, which are structures in DNA that have implications in gene expression .

Molecular Mechanism

At the molecular level, 3’-O-(4,4’-dimethoxytrityl)thymidine exerts its effects through its involvement in the synthesis of oligonucleotides. It forms part of the structure of these molecules, influencing their stability and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3’-O-(4,4’-dimethoxytrityl)thymidine can change over time. It has a high purity level (HPLC ≥98.0%) and is stable under storage conditions of -20°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-O-(4,4’-dimethoxytrityl)thymidine typically involves the protection of the 3’-hydroxyl group of thymidine with a 4,4’-dimethoxytrityl chloride (DMT-Cl) in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the DMT-Cl .

Industrial Production Methods: In an industrial setting, the synthesis of 3’-O-(4,4’-dimethoxytrityl)thymidine follows similar principles but on a larger scale. The process involves the use of automated synthesizers that can handle large volumes of reagents and solvents, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3’-O-(4,4’-dimethoxytrityl)thymidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 3’-O-(4,4’-dimethoxytrityl)thymidine is unique in its specific application for protecting the 3’-hydroxyl group of thymidine during oligonucleotide synthesis. This specificity allows for precise control over the synthesis process, making it a valuable tool in nucleic acid chemistry .

Properties

IUPAC Name

1-[(2R,4S,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N2O7/c1-20-18-33(30(36)32-29(20)35)28-17-26(27(19-34)39-28)40-31(21-7-5-4-6-8-21,22-9-13-24(37-2)14-10-22)23-11-15-25(38-3)16-12-23/h4-16,18,26-28,34H,17,19H2,1-3H3,(H,32,35,36)/t26-,27+,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDDSFNVDTHTTMK-UPRLRBBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70369616
Record name AG-H-03352
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

544.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76054-81-4
Record name AG-H-03352
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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